
4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole is a chemical compound that is used in scientific research to study its biochemical and physiological effects. It is a pyrazole derivative and has been shown to have potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole is not fully understood. However, it has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It also appears to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole include anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain-related disorders. Additionally, it has been shown to have antitumor activity, making it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, as well as antitumor activity. Additionally, it is relatively easy to synthesize, making it readily available for research purposes.
One limitation of using 4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole in lab experiments is that its mechanism of action is not fully understood. Additionally, its potential side effects and toxicity are not well characterized, making it important to use caution when working with this compound.
Direcciones Futuras
There are several future directions for research on 4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole. One direction is to further investigate its mechanism of action and potential therapeutic applications. Additionally, it would be important to characterize its potential side effects and toxicity in order to ensure its safety for use in humans. Finally, it would be interesting to explore the potential of this compound as a lead for the development of new drugs for the treatment of pain, inflammation, and cancer.
Métodos De Síntesis
The synthesis of 4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole can be achieved through a multi-step process. The starting material for the synthesis is 4-iodo-1H-pyrazole, which is reacted with propargyl alcohol to form 4-iodo-1-(prop-2-yn-1-yl)-1H-pyrazole. This intermediate is then reacted with isopropyl magnesium bromide to form 4-iodo-1-isopropyl-1H-pyrazole. Finally, the propoxymethyl group is introduced using a reaction with propargyl chloroformate to yield 4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole.
Aplicaciones Científicas De Investigación
4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has been used in scientific research to study its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been shown to have antitumor activity, making it a potential candidate for the treatment of cancer.
Propiedades
IUPAC Name |
4-iodo-1-propan-2-yl-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IN2O/c1-4-5-14-7-10-9(11)6-13(12-10)8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVIMSIJUUXECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1I)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

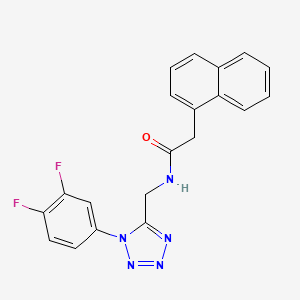

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820940.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2820941.png)
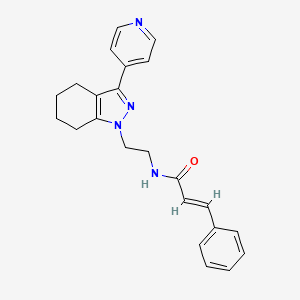
![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2820943.png)
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2820945.png)
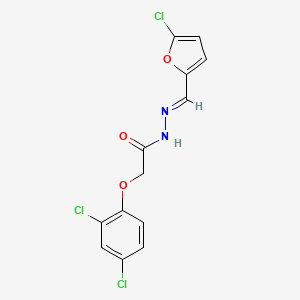
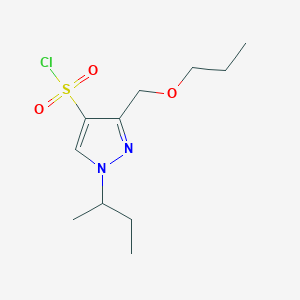
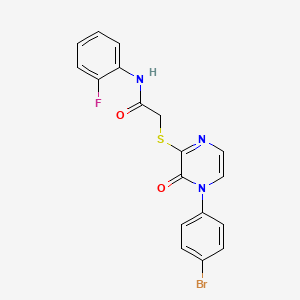
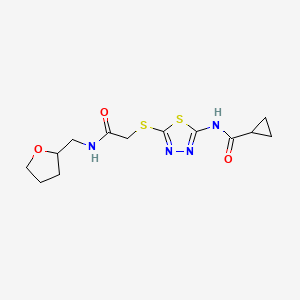
![2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B2820953.png)

![4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/no-structure.png)